molecular formula C22H17ClN2O3 B2620212 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide CAS No. 922109-93-1

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide

Cat. No.: B2620212
CAS No.: 922109-93-1
M. Wt: 392.84
InChI Key: DLAQHUAWQDOQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a tricyclic scaffold with an oxygen atom in the seven-membered ring. Key structural features include:

  • 8-Chloro substitution: Enhances electronic effects and steric interactions.
  • 3,5-Dimethylbenzamide side chain: Modulates lipophilicity and receptor-binding affinity.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-12-7-13(2)9-14(8-12)21(26)24-16-4-6-19-17(11-16)22(27)25-18-10-15(23)3-5-20(18)28-19/h3-11H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAQHUAWQDOQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights structural differences and similarities with key analogues:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Formula Source
Target Compound Dibenzo[b,f][1,4]oxazepine 8-Cl, 11-oxo, 2-(3,5-dimethylbenzamide) Amide, Chloro, Lactam C₂₂H₁₆ClN₂O₃ -
8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine Dibenzo[b,e][1,4]diazepine 8-Cl, 11-oxo Lactam, Chloro C₁₃H₉ClN₂O
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzo[b,f][1,4]thiazepine 10-Ethyl, 8-(4-methoxyphenylacetamide), 5-oxide Thiazepine, Sulfoxide, Methoxy C₂₅H₂₃N₂O₃S₂
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 8-Methyl, 2-(4-CF₃-benzamide) Trifluoromethyl, Amide C₂₃H₁₆F₃N₂O₃
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-dibenzo[b,f][1,4]oxazepin-7-yl]acetamide Dibenzo[b,f][1,4]oxazepine 10-Methanesulfonyl, 7-(4-fluorophenylacetamide) Sulfonyl, Fluorophenyl C₂₄H₂₀FN₂O₄S

Key Observations :

  • Core Heteroatom : Replacement of oxygen with sulfur (e.g., thiazepine in ) reduces electron density and alters metabolic stability.
  • Amide Substituents : 3,5-Dimethylbenzamide in the target compound vs. trifluoromethyl () or methoxy-phenyl () groups modulates solubility and target engagement.

Pharmacological and Physicochemical Properties

  • Receptor Binding : Thiazepine derivatives () show D₂ dopamine receptor antagonism, suggesting the target compound may share similar mechanisms.
  • Metabolic Stability : Methanesulfonyl groups () enhance metabolic resistance compared to unsubstituted lactams.
  • Lipophilicity : The 3,5-dimethylbenzamide group in the target compound likely increases logP vs. polar substituents (e.g., 4-methoxy in ).

Structure-Activity Relationship (SAR) Trends

  • Chloro Substitution : Critical for potency in clozapine-like compounds ().
  • Sulfoxide vs. Lactam : Sulfur oxidation () reduces CNS penetration but improves solubility.
  • Amide Diversity : Fluorinated or arylacetamide side chains () enhance selectivity for peripheral vs. central targets.

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dibenzo[b,f][1,4]oxazepine core with a chloro substituent and a dimethylbenzamide moiety. The molecular formula is C20H18ClN3O2C_{20}H_{18}ClN_{3}O_{2}, and it has a molecular weight of approximately 365.83 g/mol.

PropertyValue
Molecular FormulaC20H18ClN3O2
Molecular Weight365.83 g/mol
CAS Number922084-11-5

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within the central nervous system. Research indicates that this compound may act as an antagonist at dopamine D2 receptors, which are crucial for regulating various neurological functions.

Key Mechanisms:

  • Dopamine D2 Receptor Antagonism: This interaction may lead to therapeutic effects in conditions like schizophrenia and other neuropsychiatric disorders.
  • Modulation of Signaling Pathways: The compound may influence pathways related to inflammation and apoptosis, contributing to its pharmacological profile.

Biological Activity and Pharmacological Effects

  • Antipsychotic Potential : Compounds similar to this compound have demonstrated antipsychotic properties in various studies. The inhibition of dopamine D2 receptors is associated with reduced psychotic symptoms.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells.
  • Antitumor Activity : Some derivatives of the dibenzo[b,f][1,4]oxazepine class have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

Case Study 1: Antipsychotic Activity

A study evaluated the efficacy of this compound in animal models of schizophrenia. Results indicated significant reductions in hyperactivity and stereotypic behaviors compared to control groups. These findings support the compound's potential as a novel antipsychotic agent.

Case Study 2: Neuroprotection

Research conducted on primary neuronal cultures demonstrated that treatment with this compound led to decreased cell death under oxidative stress conditions. The compound's ability to reduce reactive oxygen species (ROS) levels suggests its role as a neuroprotective agent.

Case Study 3: Antitumor Activity

In vitro assays on various cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity. Further investigations into its mechanism revealed induction of apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves coupling the dibenzo[b,f][1,4]oxazepinone core (e.g., 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one) with 3,5-dimethylbenzamide derivatives via amidation or nucleophilic substitution.
  • Optimization Strategies :

  • Use factorial design experiments to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling) .
  • Monitor reaction progress with HPLC-MS to identify intermediates and byproducts.
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to improve yield .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H/13^{13}C NMR (DMSO-d6 or CDCl3) to confirm substituent positions, especially the chloro and oxazepinone groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological targets?

  • Answer :

  • Hypothesis-Driven Design : Modify substituents (e.g., chloro, methyl groups) while retaining the oxazepinone core. Synthesize analogs via combinatorial chemistry .
  • In Silico Screening : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinity to targets (e.g., kinases, GPCRs). Compare with experimental IC50 values from enzyme inhibition assays .
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Address contradictions by validating outliers with dose-response curves .

Q. What experimental approaches can resolve contradictory data in pharmacokinetic (PK) or toxicity studies of this compound?

  • Answer :

  • Mechanistic Studies : Conduct metabolic stability assays (e.g., liver microsomes) to identify reactive metabolites. Use LC-MS/MS to quantify degradation products .
  • In Vivo/In Vitro Correlation (IVIVC) : Compare PK profiles in rodent models with human hepatocyte data. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses .
  • Statistical Reconciliation : Employ Bayesian meta-analysis to harmonize conflicting toxicity data (e.g., LD50 variations) across studies .

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising target affinity?

  • Answer :

  • Salt/Co-Crystal Screening : Test counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility. Characterize stability via DSC/TGA .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the 3,5-dimethylbenzamide moiety. Evaluate release kinetics in simulated biological fluids .
  • Nanoparticle Formulation : Use lipid-based or polymeric carriers (e.g., PLGA nanoparticles) to improve oral bioavailability. Monitor release profiles via Franz diffusion cell assays .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in preclinical studies?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R. Report EC50/IC50 with 95% confidence intervals.
  • Bootstrap Resampling : Assess robustness of EC50 estimates in small-sample studies.
  • ANOVA with Post Hoc Tests : Compare efficacy across analogs (e.g., Tukey’s HSD for multiple comparisons) .

Q. How should researchers address batch-to-batch variability in compound synthesis for reproducibility?

  • Answer :

  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagram). Use DOE to establish a design space for synthesis .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction consistency .
  • Stability Studies : Store batches under ICH guidelines (25°C/60% RH) and track degradation via accelerated stability testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.